H-L-Leu-NHMe*HCl

Description

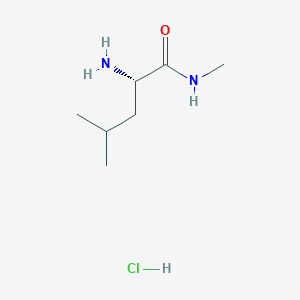

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-N,4-dimethylpentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-5(2)4-6(8)7(10)9-3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZJUBLBYSGTOZ-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Conformational Analysis of H L Leu Nhme*hcl

Spectroscopic Characterization for Conformational Elucidation (e.g., NMR, IR, CD)

Spectroscopic techniques are fundamental to understanding the three-dimensional structure of peptides like H-L-Leu-NHMe*HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining peptide conformation in solution. For this compound, 1H NMR would provide information on the chemical environment of each proton. The chemical shifts of the amide (NH) and alpha-protons are particularly sensitive to the backbone conformation. uzh.ch In the solid state, 13C NMR chemical shifts can reveal conformational details, with displacements of up to 8 ppm observed between different conformations in peptides. nih.gov For a leucine (B10760876) residue, the difference in chemical shifts between its two methyl carbons (δ-carbons) is correlated with the side-chain χ1 and χ2 torsion angles. quora.com

Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds. The amide I (C=O stretch, ~1600-1700 cm⁻¹) and amide II (N-H bend and C-N stretch, ~1500-1600 cm⁻¹) bands are characteristic of peptide secondary structure. acs.orglibretexts.org The presence of hydrogen bonding typically causes a downward shift in the frequency of the involved N-H and C=O stretching bands. libretexts.org The FT-IR spectrum of the related compound hydrogen chloride (HCl) shows distinct rotational-vibrational coupling, a feature that can be complex in a larger molecule. libretexts.orgazom.com

Interactive Table: General Spectroscopic Regions for Peptide Analysis

| Spectroscopic Method | Key Region/Parameter | Conformational Information |

|---|---|---|

| NMR | Amide Proton (¹H) Chemical Shift | Backbone torsion angles (φ, ψ), Hydrogen bonding |

| NMR | Cα, Cβ (¹³C) Chemical Shifts | Secondary structure (helix, sheet) |

| NMR | Nuclear Overhauser Effect (NOE) | Through-space proton-proton distances (< 5 Å) |

| IR | Amide I Band (C=O stretch) | Secondary structure, Hydrogen bonding |

| IR | Amide II Band (N-H bend) | Secondary structure, Hydrogen bonding |

| CD | Far-UV Spectrum (190-250 nm) | α-helix, β-sheet, β-turn, random coil content |

Intramolecular Interactions and Hydrogen Bonding Networks

Intramolecular hydrogen bonds are crucial in stabilizing specific peptide conformations. khanacademy.orglibretexts.org In this compound, a hydrogen bond could potentially form between the protonated N-terminal amine (NH3+) and the C-terminal amide carbonyl oxygen, or between the backbone amide N-H and the N-terminal carbonyl oxygen. Such an interaction would create a cyclic structure. The formation of these bonds depends on the relative orientation of the donor and acceptor groups, which is defined by the backbone torsion angles. chemistrystudent.comchemguide.co.uk The strength and existence of these bonds can be inferred from NMR temperature coefficient studies and shifts in IR frequencies.

Analysis of Preferred Conformations in Solution and Solid State (e.g., Helical, β-Turn Preferences)

Small, linear peptides like this compound are conformationally flexible in solution, existing as an equilibrium of multiple structures. However, they may show a preference for certain folded conformations like β-turns or γ-turns.

A β-turn is a four-residue structure stabilized by a hydrogen bond. While this compound is too short to form a classical β-turn on its own, it can participate in such structures within larger peptides. acs.org Studies on model peptides have shown that sequences containing leucine can adopt β-turn conformations. researchgate.net

A γ-turn is a three-residue turn with a hydrogen bond between the C=O of the first residue and the N-H of the third. In the context of this compound, this could involve the N-terminal and C-terminal groups, leading to a 7-membered ring. Such turns have been observed in other short peptides. upc.edu

In the solid state , conformational flexibility is reduced, and the peptide adopts a single conformation within the crystal lattice. mdpi.com X-ray crystallography is the definitive method for determining solid-state structure. upc.edu The conformation observed in the crystal is often one of the low-energy structures present in the solution phase. For related peptides, both extended and folded (e.g., turn-like) conformations have been observed in the solid state. researchgate.netresearchgate.net

Investigation of Conformational Dynamics and Isomerization (e.g., Cis-Trans Isomerism)

The peptide bond (between the leucine carbonyl carbon and the methylamide nitrogen) is generally planar and exists predominantly in the trans conformation, where the Cα atoms of adjacent residues are on opposite sides of the peptide bond. The energy barrier for rotation around this bond is significant. However, the cis conformation, where the Cα atoms are on the same side, can also occur. lumenlearning.com The presence of an N-methyl group, as in this compound, can influence the cis/trans equilibrium. nih.gov NMR spectroscopy is the primary tool for studying cis-trans isomerism, as the two isomers give rise to distinct sets of signals. nih.gov The ratio of cis to trans isomers can be determined by integrating the corresponding peaks in the NMR spectrum. nih.gov

Biochemical Activity and Molecular Mechanisms of H L Leu Nhme*hcl Analogues

Modulation of Intracellular Signaling Pathways (e.g., mTOR-Signaling Pathway)

Leucine (B10760876) is a well-established activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, protein synthesis, and autophagy. diabetesjournals.orgmdpi.com The mTOR pathway integrates signals from growth factors, energy status, and nutrient availability, with amino acids, particularly leucine, playing a significant role. mdpi.comresearchgate.net Leucine's ability to stimulate mTOR complex 1 (mTORC1) leads to the phosphorylation and activation of key downstream effectors that drive protein synthesis. researchgate.netnih.gov

Studies using leucine analogues have been instrumental in elucidating the structural requirements for this activation. The activation of the mTOR pathway by leucine is not solely based on its role as a building block for proteins but as a true signaling molecule. researchgate.net Research on pancreatic β-cells has shown that leucine's signaling through the mTOR pathway is crucial for the maintenance of β-cell mass and function. diabetesjournals.org The activation is sensitive to rapamycin, a potent inhibitor of mTOR, confirming the pathway's involvement. diabetesjournals.orgresearchgate.net Analogues of leucine are used to probe whether the intact structure of leucine is required or if its metabolites are responsible for the signal. This research indicates that intramitochondrial events are necessary to activate the mTOR mitogenic signaling pathway. researchgate.net

Activation and Inactivation Profiles of Specific Kinases (e.g., p70S6k)

A primary downstream target of the mTORC1 signaling complex is the p70 ribosomal protein S6 kinase (p70S6k). qiagen.com Upon activation by mTOR, p70S6k phosphorylates the S6 ribosomal protein, a component of the 40S ribosomal subunit, which enhances the translation of a specific subset of mRNAs that encode for ribosomal proteins and translation elongation factors. qiagen.comnih.gov The activation of p70S6k is therefore a reliable marker for mTORC1 activity in response to stimuli like amino acids. nih.gov

Investigations into the structural requirements for leucine-mediated p70S6k activation have revealed critical features of the leucine molecule. diabetesjournals.org Studies in pancreatic β-cells and rat hepatoma cells demonstrated that modifications to the leucine structure have profound effects on p70S6k activation. diabetesjournals.org An analogue with a modified carboxyl group, Leucinamide hydrochloride (H-Leu-NH₂*HCl), was found to be a potent activator of p70S6k. diabetesjournals.org Conversely, an analogue with modifications at both the amino and carboxyl termini, N-acetyl-L-leucine methylamide (Ac-Leu-NHMe), was inactive and even inhibited the ability of leucine to activate the kinase. diabetesjournals.org This suggests that a free amino group is essential for initiating the signaling cascade leading to p70S6k phosphorylation. diabetesjournals.org

| Compound | Structural Modification | p70S6k Activation Profile | Reference |

|---|---|---|---|

| L-Leucine | None (Reference Compound) | Active | diabetesjournals.org |

| H-Leu-NH₂*HCl | Carboxyl group modified to an unsubstituted amide | Active | diabetesjournals.org |

| H-α-Me-DL-Leu-OH | α-hydrogen atom modified to a methyl group | Partially Active | diabetesjournals.org |

| Ac-Leu-NH₂ | Amino group acetylated, carboxyl group is an amide | Inactive | diabetesjournals.org |

| Ac-Leu-NHMe | Amino group acetylated, carboxyl group is a methylamide | Inactive; Inhibits Leucine-induced activation | diabetesjournals.org |

Influence on Mitochondrial Metabolic Processes

The signaling function of leucine and its active analogues is intrinsically linked to their metabolism within the mitochondria. diabetesjournals.orgresearchgate.net Mitochondria are central hubs for amino acid metabolism, energy production, and cellular signaling. frontiersin.orgmdpi.com The activation of the mTOR/p70S6k pathway by leucine is not a passive event triggered by binding to a receptor alone; it requires the metabolic processing of leucine. diabetesjournals.org Specifically, leucine serves a dual role within the mitochondria: it acts as a metabolic fuel through oxidative decarboxylation and as an allosteric activator of a key enzyme, glutamate (B1630785) dehydrogenase (GDH). diabetesjournals.orgresearchgate.net

This metabolic requirement is demonstrated by experiments showing that inhibitors of mitochondrial function can block the leucine-induced activation of p70S6k. researchgate.net The degradation of branched-chain amino acids like leucine occurs primarily in the mitochondrial matrix and contributes to the tricarboxylic acid (TCA) cycle, thus supporting energy metabolism. frontiersin.org The ability of the active analogue H-Leu-NH₂*HCl to stimulate β-cell metabolism correlates with its capacity to activate p70S6k, reinforcing the connection between mitochondrial activity and downstream signaling. diabetesjournals.org In contrast, inactive analogues fail to stimulate these metabolic processes. diabetesjournals.org This indicates that for a leucine analogue to be biochemically active in this context, it must be effectively metabolized by the mitochondria.

Allosteric Regulation of Key Metabolic Enzymes (e.g., Glutamate Dehydrogenase)

A critical component of leucine's metabolic signaling is its ability to allosterically activate glutamate dehydrogenase (GDH). diabetesjournals.orgcabidigitallibrary.org GDH is a mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate, providing a crucial link between carbon and nitrogen metabolism. cabidigitallibrary.orgnih.gov The animal form of GDH is subject to complex allosteric regulation by a variety of metabolites, including ADP (an activator) and GTP (an inhibitor). nih.govmdpi.com

Leucine acts as a key allosteric activator of GDH, and this activation is a required step for its stimulation of the mTOR pathway. diabetesjournals.orgresearchgate.net By activating GDH, leucine promotes the conversion of glutamate to α-ketoglutarate, which enters the TCA cycle, boosting mitochondrial respiration and ATP production. diabetesjournals.org This metabolic enhancement is part of the signal that is transmitted to the mTORC1 complex. researchgate.net The synergistic action of leucine as a GDH activator and glutamine (a precursor for glutamate) as a substrate is sufficient to mimic the activation of p70S6k seen with a complete mixture of amino acids. diabetesjournals.org This highlights the central role of GDH activation in mediating leucine's downstream effects. The structural basis for this allosteric activation by leucine has been a subject of intense study, revealing specific binding sites on the GDH enzyme complex. mdpi.com

Investigation of Structure-Activity Relationships (SAR) for Biochemical Functionality

Structure-activity relationship (SAR) studies on leucine analogues have been pivotal in defining the molecular features necessary for biochemical function. diabetesjournals.orgnih.gov The differential activities of various analogues on the mTOR/p70S6k pathway provide a clear SAR profile. diabetesjournals.org

The primary determinants for activity appear to be the state of the α-amino and carboxyl groups.

The α-Amino Group: A free, unmodified α-amino group is critical for activity. Analogues like Ac-Leu-NH₂ and Ac-Leu-NHMe, where the amino group is acetylated, are inactive. diabetesjournals.org This suggests that the positive charge or the hydrogen-bonding capability of the -NH₃⁺ group is essential for recognition by a transporter or a component of the signaling machinery.

The Carboxyl Group: Modification of the carboxyl group is tolerated to some extent. The analogue H-Leu-NH₂*HCl, which replaces the carboxyl group with an amide, is not only active but was the most potent analogue tested in some studies for stimulating β-cell metabolism and p70S6k activation. diabetesjournals.org This indicates that while the carboxylate itself is not strictly necessary, the nature of its replacement is important.

The α-Hydrogen: Modification at the α-carbon, as in H-α-Me-DL-Leu-OH, results in a partial agonist, suggesting that steric bulk at this position can hinder optimal binding or processing. diabetesjournals.org

Based on these findings, one can infer the likely activity of H-L-Leu-NHMeHCl. This compound possesses a free α-amino group, which is a feature of active analogues. However, its carboxyl group is modified to a methylamide (-NHMe). The analogue Ac-Leu-NHMe, which also has a methylamide group but a blocked N-terminus, was found to be inactive and inhibitory. diabetesjournals.org The activity of H-L-Leu-NHMeHCl would therefore depend on whether the negative effect of the N-methylated amide outweighs the positive contribution of the free amino group. The importance of the amide NH is demonstrated in other biological systems where N-methylation can significantly reduce potency by removing a key hydrogen bond donor. nih.gov

| Analogue | α-Amino Group | Carboxyl Group | Biochemical Activity (p70S6k) | Reference |

|---|---|---|---|---|

| L-Leucine | Free (-NH₃⁺) | Free (-COO⁻) | Active | diabetesjournals.org |

| H-Leu-NH₂HCl | Free (-NH₃⁺) | Amide (-CONH₂) | Active | diabetesjournals.org |

| Ac-Leu-NHMe | Blocked (Acetylated) | Methylamide (-CONHMe) | Inactive | diabetesjournals.org |

| H-L-Leu-NHMeHCl | Free (-NH₃⁺) | Methylamide (-CONHMe) | Predicted activity is uncertain based on conflicting structural features |

Receptor Binding and Ligand Receptor Interaction Studies

Methodologies for Quantitative Assessment of Ligand-Receptor Affinity (e.g., K_i, EC50, IC50)

The affinity of a ligand for its receptor is a measure of the strength of their interaction. This is quantified using several key parameters, which are determined through various experimental assays.

Dissociation Constant (K_d): This is the fundamental measure of binding affinity, representing the concentration of a ligand at which half of the receptor population is occupied at equilibrium. A smaller K_d value signifies a higher binding affinity. malvernpanalytical.com

Inhibitory Constant (K_i): In competitive binding assays, the K_i is the inhibition constant for a test ligand. It represents the concentration of the competing ligand that would occupy 50% of the receptors if no radiolabeled ligand were present. sci-hub.se It is a measure of the affinity of the inhibitor for the receptor and can be calculated from the IC50 value using the Cheng-Prusoff equation. nih.gov

Half-maximal Inhibitory Concentration (IC50): This value indicates the concentration of a competing ligand that is required to displace 50% of a specific radiolabeled ligand from its receptor. researchgate.net The IC50 value is dependent on the concentration of the radiolabeled ligand used in the assay.

Half-maximal Effective Concentration (EC50): This parameter measures the concentration of a ligand that induces a response halfway between the baseline and maximum effect in a functional assay. It is a measure of the ligand's potency as an agonist.

These parameters are typically determined using techniques such as radioligand binding assays, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization assays. malvernpanalytical.complos.orgnih.gov While specific quantitative affinity data for H-L-Leu-NHMe*HCl is not detailed in the available research, these standard methodologies are employed to characterize such compounds.

| Parameter | Definition | Significance |

|---|---|---|

| K_d (Dissociation Constant) | Concentration of ligand at which 50% of receptors are occupied at equilibrium. | Measures the direct affinity between a ligand and its receptor. Lower K_d indicates higher affinity. malvernpanalytical.com |

| K_i (Inhibitory Constant) | Concentration of a competing ligand that would bind to 50% of the receptors in the absence of a radioligand. | Provides an absolute affinity value for a competitive inhibitor, independent of assay conditions. sci-hub.se |

| IC50 (Half-maximal Inhibitory Concentration) | Concentration of a competing ligand that displaces 50% of a specific bound radioligand. | Measures the functional strength of an inhibitor under specific assay conditions. researchgate.net |

| EC50 (Half-maximal Effective Concentration) | Concentration of a ligand that provokes a response halfway between the baseline and maximum effect. | Measures the potency of an agonist in a functional assay. |

Interaction with Specific Receptor Families and Subtypes

Research indicates that L-leucine amides and related structures are often investigated in the context of the Neuropeptide Y (NPY) receptor family . frontiersin.orgnih.gov NPY receptors are a class of G protein-coupled receptors (GPCRs) that mediate a wide range of physiological processes. medchemexpress.com In humans, there are four functional NPY receptor subtypes: Y1, Y2, Y4, and Y5. frontiersin.orgmultispaninc.com These subtypes are expressed in various central and peripheral tissues and exhibit different affinities for the endogenous ligands: Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP). medchemexpress.commultispaninc.com

The different NPY receptor subtypes show distinct requirements for ligand binding, particularly concerning the N-terminus of the peptide ligands. nih.gov

Y1 Receptors: These receptors require the full-length peptide for high-affinity binding. N-terminal truncations, even of a single amino acid, lead to a significant loss of affinity. frontiersin.orgnih.gov

Y2 Receptors: In contrast, Y2 receptors can bind N-terminally truncated peptides, such as PYY(3-36), with high affinity. frontiersin.orgmultispaninc.com This tolerance for shorter N-terminal regions makes them a distinct target for ligand design.

Y4 Receptors: The Y4 receptor is unique in that its preferred endogenous agonist is Pancreatic Polypeptide (PP). frontiersin.orgmultispaninc.com

Y5 Receptors: These receptors are also activated by NPY and PYY and are implicated in processes like food intake. mdpi.com

While direct binding studies of this compound to NPY receptors are not specified in the literature, its structure as an amino acid amide suggests its potential use as a fragment or building block for constructing larger, more complex ligands targeting the orthosteric binding site of these peptide receptors.

| Subtype | Primary Endogenous Ligands | Key Characteristics |

|---|---|---|

| Y1 Receptor | NPY, PYY | Requires full-length peptide for high-affinity binding. frontiersin.orgnih.gov Involved in vasoconstriction and feeding behavior. |

| Y2 Receptor | NPY, PYY, PYY(3-36) | Tolerates N-terminal truncations of peptide ligands. frontiersin.org Acts as a presynaptic autoreceptor. |

| Y4 Receptor | Pancreatic Polypeptide (PP) > PYY > NPY | Primarily binds PP. multispaninc.com Expressed in the gastrointestinal tract and brain. frontiersin.org |

| Y5 Receptor | NPY, PYY | Implicated in the regulation of food intake. mdpi.com Accepts peptides with single N-terminal amino acid deletions. nih.gov |

Elucidation of Binding Site Interactions through Mutagenesis Studies

Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues within a receptor that are critical for ligand binding and activation. nih.gov By systematically substituting individual amino acids (often with alanine) in the receptor, researchers can observe the effect on ligand affinity and function. frontiersin.org A significant decrease in binding affinity following a mutation points to that residue's importance in the ligand-receptor interaction. nih.gov

In the context of NPY receptors, mutagenesis studies have been instrumental in mapping the binding pockets.

Y1 and Y2 Receptors: Studies have shown that residues in the transmembrane helices and extracellular loops are crucial for binding NPY and selective antagonists. For example, specific residues in transmembrane domains 4, 5, and 6 of the Y1 and Y2 receptors have been identified as being involved in the binding of both peptide agonists and small-molecule antagonists. frontiersin.org

PYY Binding to Y2 Receptor: A combination of receptor mutagenesis and the use of modified PYY analogs has helped create a detailed map of the interactions. These studies revealed that the amidated C-terminus of the peptide interacts with residues like Gln288(6.55) and Tyr219(5.39) within the transmembrane cavity of the Y2 receptor. nih.gov

Although no mutagenesis studies specifically investigating the binding site for this compound have been reported, this methodology is essential for understanding how it or any derived, more complex ligands would interact with their target receptor at a molecular level.

Allosteric and Orthosteric Mechanisms of Receptor Modulation

Ligands can interact with receptors through two primary mechanisms:

Orthosteric Interaction: The ligand binds to the same site as the endogenous agonist. This site is known as the orthosteric binding site. Orthosteric ligands are typically competitive, meaning they directly compete with the natural ligand for binding. news-medical.netamazon.com They can be agonists (which activate the receptor) or antagonists (which block the receptor).

Allosteric Interaction: The ligand binds to a site on the receptor that is topographically distinct from the orthosteric site. amazon.comresearchgate.net This binding event induces a conformational change in the receptor that modulates the binding or efficacy of the orthosteric ligand. news-medical.net Allosteric sites are often less conserved across receptor subtypes, offering an opportunity for developing more selective drugs. news-medical.net

Allosteric modulators can be classified based on their effect on the orthosteric ligand's function:

Positive Allosteric Modulators (PAMs): Enhance the affinity and/or efficacy of the endogenous agonist. mdpi.comnih.gov

Negative Allosteric Modulators (NAMs): Decrease the affinity and/or efficacy of the endogenous agonist. mdpi.comnih.gov

Silent Allosteric Modulators (SAMs): Bind to the allosteric site and can block other allosteric modulators without affecting the orthosteric ligand's function on their own. mdpi.com

Allosteric Agonists: Can activate the receptor by binding to the allosteric site, even in the absence of the orthosteric ligand. mdpi.com

For GPCRs like the NPY receptors, the orthosteric site for peptide ligands is located within a pocket formed by the transmembrane helices. mdpi.com Allosteric sites can be located in various regions, including more extracellularly, deeper within the transmembrane domain, or even on intracellular loops. researchgate.net The specific mechanism of action for this compound has not been elucidated. However, as a simple amino acid derivative, it is plausible that it would act as a fragment for building larger orthosteric ligands that mimic a portion of the endogenous peptide agonists.

| Feature | Orthosteric Ligands | Allosteric Modulators |

|---|---|---|

| Binding Site | Primary, endogenous ligand binding site. amazon.com | A distinct site, separate from the primary binding pocket. amazon.comresearchgate.net |

| Mechanism | Directly compete with the endogenous ligand (competitive agonism/antagonism). | Induce a conformational change that modifies the endogenous ligand's effect (non-competitive). news-medical.net |

| Effect | Activate (agonist) or block (antagonist) the receptor. | Modulate (increase or decrease) the endogenous ligand's affinity or efficacy (PAM/NAM). mdpi.com |

| Selectivity | Binding site is often highly conserved across receptor subtypes, which can make achieving selectivity challenging. | Allosteric sites are typically less conserved, allowing for greater potential subtype selectivity. news-medical.net |

Enzyme Kinetics and Mechanistic Modulation

Determination of Enzyme Kinetic Parameters (e.g., K_M, K_cat)

Characterization of Enzyme Inhibition Mechanisms (e.g., Competitive, Non-Competitive)

Enzyme inhibitors can act through various mechanisms, primarily categorized as competitive, non-competitive, uncompetitive, and mixed inhibition.

Competitive inhibition: The inhibitor resembles the substrate and binds to the active site, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. This type of inhibition is not affected by the substrate concentration.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

The specific inhibition mechanism of H-L-Leu-NHMeHCl has not been explicitly characterized. However, studies on its structural analog, N-acetyl-L-leucine-N-methylamide (Ac-Leu-NHMe), in the context of the mTOR-signaling pathway, show that it can act as an inhibitor diabetesjournals.orgresearchgate.net. Ac-Leu-NHMe was found to inhibit the ability of leucine (B10760876) to activate the p70S6 kinase (p70s6k), suggesting a potential competitive or allosteric inhibitory role in this pathway diabetesjournals.orgresearchgate.net. To definitively characterize the inhibition mechanism of H-L-Leu-NHMeHCl, detailed kinetic studies measuring reaction rates at various substrate and inhibitor concentrations would be necessary.

Role as Substrate or Inhibitor in Specific Enzymatic Systems (e.g., Oligosaccharyl Transferase)

The role of H-L-Leu-NHMe*HCl in specific enzymatic systems is suggested by its structure and the activity of similar molecules.

Potential Interaction with Oligosaccharyl Transferase (OT): Oligosaccharyl Transferase (OT) is a membrane-bound enzyme complex that catalyzes the transfer of an oligosaccharide to asparagine residues within the consensus sequence Asn-X-Ser/Thr of nascent polypeptides wikipedia.orgmit.edu. The enzyme recognizes and binds to short peptide sequences. A commonly used substrate in OT assays is the tripeptide Bz-Asn-Leu-Thr-NHMe acs.orgnih.gov. The presence of the leucine residue and the N-methylamide group in this substrate suggests that a smaller fragment like this compound could potentially interact with the peptide binding site of OT, either as a very weak substrate or, more likely, as a competitive inhibitor by occupying the binding pocket for the C-terminal part of the consensus sequence. However, direct studies confirming this interaction are lacking.

Role in mTOR Signaling Pathway: Research into the metabolic regulation of translation initiation by leucine has provided insights into the activity of leucine analogs. A study investigating the activation of p70s6k, a downstream effector in the mTOR pathway, by leucine and its analogs in pancreatic β-cells found that modifications to the leucine structure were critical for activity diabetesjournals.orgresearchgate.net. While leucine itself is a potent activator, certain analogs showed different effects.

| Compound | Activity on p70s6k |

| Leucine | Activator |

| H-Leu-NH2HCl | Activator |

| H-α-Me-DL-Leu-OH | Activator |

| Ac-Leu-NH2 | Inactive |

| Ac-Leu-NHMe | Inactive, inhibits leucine-induced activation |

| Data derived from studies on pancreatic β-cells. diabetesjournals.orgresearchgate.net |

The N-acetylated analog, Ac-Leu-NHMe, was not only inactive but also inhibited the activation of p70s6k by leucine diabetesjournals.orgresearchgate.net. This suggests that it may interfere with the binding or signaling process initiated by leucine. This compound, lacking the N-terminal acetyl group, is structurally more similar to the active analog H-Leu-NH2HCl. This implies it might act as an activator or a modulator within the mTOR signaling pathway, although direct experimental evidence is required.

Impact on Enzyme Catalytic Activity and Reaction Rates

The impact of this compound on enzyme catalytic activity is directly linked to its role as either a substrate or an inhibitor.

If this compound acts as a substrate for an enzyme, it would be consumed in the reaction, and the rate of its conversion to product would be dependent on its concentration and the enzyme's kinetic parameters (K_M and K_cat).

Conversely, if it functions as an inhibitor, it would decrease the enzyme's catalytic activity and lower the reaction rate. As observed with the analog Ac-Leu-NHMe in the mTOR pathway, such compounds can significantly reduce the rate of a biological process, in this case, the phosphorylation of p70s6k stimulated by leucine diabetesjournals.orgresearchgate.net. The inhibitory effect of Ac-Leu-NHMe demonstrates that small molecules with this structural motif can indeed modulate enzyme activity. The lack of the N-acetyl group in this compound could alter this interaction, potentially switching it from an inhibitor to a weak activator or having no effect.

Environmental Factors Influencing Enzyme-Compound Interactions (e.g., pH, temperature, macromolecular crowding)

The interaction between an enzyme and a small molecule like this compound is sensitive to various environmental factors.

pH: The compound is a hydrochloride salt, indicating that it is acidic. The pH of the environment can significantly affect the ionization state of both the compound and the amino acid residues in the enzyme's active site. Changes in pH can alter binding affinity and catalytic activity. For instance, studies on the effect of HCl on nanocatalysts have shown that the acid content can influence the catalyst's structure and activity researchgate.net. The optimal pH for an enzymatic reaction involving this compound would need to be determined experimentally.

Temperature: Like virtually all enzymatic reactions, the interaction between an enzyme and this compound would be temperature-dependent. Increasing the temperature generally increases the reaction rate up to an optimal point, beyond which the enzyme begins to denature and lose activity.

Metal Ions: The activity of some enzymes is dependent on the presence of specific metal ions as cofactors. For example, Oligosaccharyl Transferase requires divalent metal cations like Mn2+ or Mg2+ for its catalytic activity nih.govacs.org. Studies have shown that the type of metal ion present can influence the enzyme's ability to process different substrates nih.gov. Therefore, if this compound were to interact with a metalloenzyme like OT, the nature and concentration of the metal cofactor could be a critical factor in this interaction.

Macromolecular Crowding: The cellular environment is highly crowded with macromolecules, which can affect enzyme kinetics and binding equilibria. While no specific studies on this compound in crowded environments were found, this is a general factor that can influence its enzymatic interactions in a physiological context.

Computational and Theoretical Studies

Molecular Dynamics Simulations for Conformational Exploration in Solution and Protein Environments

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. ebsco.com For H-L-Leu-NHMe*HCl and its analogues, MD simulations are crucial for exploring the vast landscape of possible three-dimensional shapes, or conformations, that the molecule can adopt in different environments.

In solution, the conformation of a peptide is influenced by its interactions with solvent molecules. MD simulations of the model peptide N-acetyl-L-leucine-N'-methylamide (NALMA) have been used to study its conformational flexibility. nih.gov Extensive simulations have explored the dynamics of water in solutions containing NALMA to understand its behavior as a model for an amphiphilic hydrophobic peptide. acs.org Theoretical computational analyses using Density Functional Theory (DFT), a quantum mechanical method, have identified numerous distinct conformations for NALMA. nih.gov One study at the B3LYP/6-31G(d) level of theory found 43 different conformations in the gas phase, highlighting the molecule's intrinsic flexibility. nih.gov When solvent effects for water, acetonitrile (B52724), and chloroform (B151607) were included using continuum models, the stability order of these conformers was analyzed, showing how the environment dictates the preferred molecular shape. nih.gov

In the context of larger biomolecules, MD simulations can elucidate how leucine (B10760876) residues, and by extension molecules like this compound, behave within a protein environment. Simulations have been performed on peptides containing a C-terminal Leu-NHMe moiety to study processes like folding into specific secondary structures, such as β-hairpins. nih.gov Furthermore, MD simulations are used to understand the structural and dynamic consequences of amino acid substitutions involving leucine in proteins, such as the Leu100Pro mutation in the SPRED2 protein. mdpi.com These studies reveal how a single residue change can alter local hydrophobic clusters and hydrogen bonding networks, thereby affecting protein stability and interactions with binding partners. mdpi.com

| System Studied | Simulation Method | Environment | Key Findings | Citations |

| N-acetyl-L-leucine-N'-methylamide (NALMA) | DFT Calculations | Gas Phase, Water, Acetonitrile, Chloroform | Identified 43 distinct gas-phase conformations; analyzed the solvent effect on the stability order of conformers. | nih.gov |

| Peptide with C-terminal Leu-NHMe | Molecular Dynamics (MD) | Chloroform | Reproduced the folding of the peptide into a β-hairpin-like structure. | nih.gov |

| NALMA-Water Solutions | Molecular Dynamics (MD) | Aqueous Solution | Studied the single-particle and collective dynamics of water in the presence of the peptide. | acs.org |

| SPRED2 EVH-1 Domain (Leu100Pro mutant) | Molecular Dynamics (MD) | Aqueous Solution | Investigated structural perturbations caused by the Leu-to-Pro substitution on protein stability and binding. | mdpi.com |

Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum mechanical (QM) calculations are used to solve the Schrödinger equation for a molecule to determine the wavefunction of its electrons. northwestern.edu This information provides fundamental insights into the molecule's electronic structure, which governs its geometry, energy, reactivity, and spectroscopic properties. northwestern.eduamazon.com

For peptide models like N-acetyl-L-leucine-N'-methylamide (NALMA), QM methods such as Density Functional Theory (DFT) are employed to perform detailed conformational analyses. nih.gov These calculations can determine the relative energies of different conformers with high accuracy. nih.gov The electronic properties of molecules, such as dipole moments and ionization potentials, can be calculated with semiempirical QM models like RM1, which offer a balance between computational cost and accuracy. scielo.br

QM calculations are also essential for interpreting and predicting spectroscopic data. A combined theoretical and experimental approach using a polarizable QM/MM (Quantum Mechanics/Molecular Mechanics) model has been used to study the UV Resonance Raman (UVRR) spectra of NALMA. acs.org This allows for the assignment of spectral features, such as the amide bands, to specific molecular vibrations and conformations. acs.org Similarly, theoretical DFT calculations of NALMA have been compared with experimental infrared (IR) and nuclear magnetic resonance (NMR) data to validate the computed structures. nih.gov These studies help to understand how factors like hydrogen bonding mediate the spectral fingerprints of peptides. acs.orgnih.gov

| Property/Method | System | Computational Approach | Key Insights | Citations |

| Conformational Analysis | N-acetyl-L-leucine-N'-methylamide (NALMA) | DFT (B3LYP/6-31G(d)) | Revealed 43 distinct conformers in the gas phase and analyzed their relative stabilities. | nih.gov |

| Spectroscopic Properties | NALMA | QM/MM, UVRR Spectroscopy | Modeled UVRR spectra to understand the origin of amide spectral features in aqueous solution. | acs.org |

| Electronic Properties | General Organic Molecules | RM1 Semiempirical Model | Calculation of dipole moments and ionization potentials with good accuracy. | scielo.br |

| Hydrogen Bond Energetics | Proteins | Quantum Mechanical Electronic Structure Calculations | Deciphered the potential energy landscape of hydrogen bonds, revealing their orientation dependence. | nih.gov |

Molecular Docking and Scoring for Ligand-Target Prediction and Optimization

Molecular docking is a computational technique that predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a target macromolecule, such as a protein. nih.govmdpi.com The process involves a search algorithm that generates various poses and a scoring function that ranks them based on their predicted binding affinity. mdpi.com This method is fundamental in structure-based drug design for identifying potential drug targets and optimizing lead compounds. nih.govplos.org

While specific docking studies featuring this compound as the ligand are not prominent in the literature, the principles of molecular docking can be understood by examining how leucine residues and leucine-containing molecules interact with protein binding sites. Leucine is an amino acid with a hydrophobic isobutyl side chain, making it a key participant in hydrophobic interactions within protein-ligand interfaces. plos.org

In docking studies, the presence of leucine in a protein's active site often defines a hydrophobic pocket that can be targeted by drug-like molecules. For example, in the docking of 1,2,4-triazole (B32235) derivatives against the enzyme CaCYP51, Leucine was identified as one of the key amino acids in the active binding pocket, contributing to the stable binding of the ligands. scitechnol.com The scoring functions used in these simulations, such as those in AutoDock Vina, calculate binding energies to predict the stability of the ligand-target complex. scitechnol.com For successful docking, it is crucial to correctly handle the flexibility of the ligand and the protonation states of the protein's amino acid residues, as these factors critically influence the predicted interactions and binding affinity. mdpi.com

Analysis of Conformational Energy Landscapes and Free Energy Perturbations

The conformational energy landscape is a theoretical surface that represents the potential energy of a molecule as a function of its atomic coordinates. stanford.edu For a flexible molecule like this compound, this landscape is rugged, with numerous energy minima corresponding to stable or metastable conformations, separated by energy barriers. stanford.eduresearchgate.net Analyzing this landscape is key to understanding protein and peptide folding, stability, and function. nih.gov

Computational methods can map this landscape. Studies on model peptides like N-acetyl-L-leucine-N'-methylamide (NALMA) identify various low-energy conformations and their relative stabilities, which correspond to the valleys on the energy landscape. nih.gov The number of these low-energy structures for a polypeptide generally grows exponentially with its length. nih.gov

Free energy is a more comprehensive thermodynamic quantity than potential energy, as it includes entropic effects related to molecular motion and solvent interactions. Free energy perturbation (FEP) and thermodynamic integration (TI) are rigorous computational methods used to calculate free energy differences between two states, such as a ligand in solution versus in a protein binding site, or a wild-type protein versus a mutant. nih.govmpg.descience.gov These alchemical free energy calculations are powerful tools in drug discovery. nih.gov For instance, molecular dynamics-based free energy simulations have been used to calculate the absolute hydration free energies for blocked amino acids, including an N-acetyl-methylamide derivative of leucine. researchgate.net These calculations provide critical data on the energetic cost of transferring a molecule from a vacuum to water, a key component of the binding free energy. researchgate.net

| Concept/Method | Focus | Key Findings & Applications | Citations |

| Conformational Energy Landscape | Protein and Peptide Folding | Landscapes are funnel-like for well-folded proteins but can have multiple minima for flexible peptides, representing different stable states. | researchgate.netresearchgate.net |

| Absolute Hydration Free Energy | N-acetyl-methylamide amino acids | MD-based free energy simulations calculated the energy of transferring amino acid analogues from gas phase to water, showing deviations from simpler additive models. | researchgate.net |

| Free Energy Perturbation (FEP) | Protein-ligand binding, protein stability | A rigorous, physics-based method to calculate relative binding affinities and the thermodynamic effects of mutations. | nih.govscience.gov |

| Non-equilibrium Alchemical Switching | Free energy differences | Methodology based on theorems by Jarzynski and Crooks allows for robust calculation of free energy changes from non-equilibrium simulations. | mpg.de |

Prediction and Characterization of Solvent Interaction Networks and Water Molecules in Binding Sites

The solvent, typically water in biological systems, plays a critical role in modulating the structure, dynamics, and function of biomolecules. core.ac.uk Computational methods are vital for characterizing the network of interactions between a solute like this compound and the surrounding solvent molecules, as well as for understanding the role of specific water molecules in ligand binding sites. acs.org

The influence of the solvent on the conformational preferences of the model peptide N-acetyl-L-leucine-N'-methylamide (NALMA) has been investigated using implicit solvent models, such as the isodensity polarizable continuum model (IPCM). nih.gov These studies show how the dielectric environment of the solvent alters the relative stability of different conformers. nih.gov More detailed, explicit solvent simulations provide information on the structure and dynamics of the hydration shell around the peptide. acs.orgmdpi.com Studies of NALMA in water have investigated the dynamics of water molecules in the hydration layer, revealing how they are influenced by the peptide's hydrophobic and hydrophilic groups. acs.orgacs.org

In the context of ligand-protein binding, water molecules within the binding site are not merely space-fillers but are active participants in the recognition process. nih.gov Computational tools can predict the positions of these key water molecules and estimate their energetic contributions to binding affinity. acs.org Neutron diffraction experiments, complemented by computer simulations, have shown that displacing mobile, energetically unfavorable water molecules from a binding pocket can be a major thermodynamic driving force for ligand association. nih.gov The ability to predict and characterize these water networks is crucial for rational drug design, as it helps to explain why certain ligands bind with high affinity and provides opportunities for designing new ligands that favorably interact with or displace key binding site waters. acs.orgnih.gov

Applications in Chemical Biology Research

The chemical compound H-L-Leu-NHMeHCl, a hydrochloride salt of L-Leucine N-methylamide, represents a fundamental structural motif in the field of chemical biology. While it is a relatively simple molecule, its core components—a leucine (B10760876) residue, a methylated amide nitrogen, and a terminal methylamide—make it and its derivatives valuable tools for a variety of research applications. The incorporation of N-methylation is a key modification known to enhance the pharmaceutical properties of peptides, including metabolic stability and membrane permeability. researchgate.netexplorationpub.comresearchgate.net Consequently, derivatives and analogues based on the H-L-Leu-NHMeHCl scaffold are instrumental in advancing several areas of chemical biology research.

Analytical Methodologies for H L Leu Nhme*hcl and Its Derivatives

Advanced Chromatographic Techniques for Separation and Quantification (e.g., HPLC-UV, HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acid derivatives like H-L-Leu-NHMe*HCl. bachem.com Coupling HPLC with Ultraviolet (UV) or Mass Spectrometry (MS) detectors provides robust methods for both separation and quantification.

HPLC with UV Detection (HPLC-UV): While many amino acids and their simple derivatives lack a strong chromophore for UV detection, derivatization can be employed to overcome this limitation. However, methods for the analysis of underivatized amino acids also exist. For instance, a method for analyzing 10 structurally related amino acids without derivatization utilized a C18 column with a gradient elution of phosphate (B84403) buffer and acetonitrile (B52724), with UV detection at 225 nm. researchgate.net The purity of peptides and their derivatives is commonly assessed by HPLC with UV detection, typically between 210–220 nm where the peptide bond absorbs light. bachem.comgyrosproteintechnologies.com

HPLC with Mass Spectrometry Detection (HPLC-MS): HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the selective and sensitive quantification of amino acids and their derivatives from complex biological matrices. researchgate.netnih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. For the analysis of leucine (B10760876), an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed. researchgate.net This often involves using a hydrophilic interaction liquid chromatography (HILIC) column with a gradient of acetonitrile and water containing an additive like formic acid. researchgate.net The total run time for such an analysis can be as short as 4 minutes. researchgate.net For isobaric compounds like leucine and isoleucine, which have the same mass, specific fragment ions can be monitored in MS/MS mode to ensure accurate identification and quantification. sciex.com

A typical HPLC-MS/MS method for amino acid analysis would involve a simple sample preparation step, such as protein precipitation with methanol (B129727), followed by dilution in an appropriate solvent like 0.1% formic acid in water. sciex.com

Table 1: Example HPLC Parameters for Amino Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Shim-pack CLC-C18, 150 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient of A: Phosphate buffer (10 mM, pH 7.4) and B: Acetonitrile | researchgate.net |

| Flow Rate | Typically 0.5-1.0 mL/min | N/A |

| Detection | UV at 225 nm | researchgate.net |

| Run Time | ~25 minutes | researchgate.net |

Derivatization Strategies for Enhanced Detection and Sensitivity

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis. actascientific.comactascientific.com For amino acid derivatives like this compound, which possess a primary amine, derivatization can enhance detectability, particularly for UV or fluorescence detection, and improve chromatographic retention. actascientific.comthermofisher.com

Common pre-column derivatization reagents for primary amines include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 3-mercaptopropionic acid or ethanethiol) to form highly fluorescent isoindole derivatives. thermofisher.comlcms.czjafs.com.pl This is a widely used method due to the rapid reaction under mild conditions. thermofisher.com

9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives. thermofisher.comlcms.cz It is often used in conjunction with OPA to analyze both primary and secondary amino acids in a single run. actascientific.comlcms.cz

Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride, DNS-Cl): Another common reagent that forms fluorescent derivatives with primary and secondary amines. thermofisher.commdpi.com

Phenylisothiocyanate (PITC): Reacts with amino groups to form phenylthiocarbamoyl (PTC) derivatives, which are UV-active. actascientific.comthermofisher.com

AccQ•Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate): A reagent that derivatizes both primary and secondary amino acids to yield stable, fluorescent derivatives that can be separated by reversed-phase HPLC.

The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired sensitivity and the type of detector available. actascientific.comthermofisher.com The derivatization process itself must be carefully controlled to ensure a complete and reproducible reaction.

Table 2: Common Derivatization Reagents for Amino Acids and their Derivatives

| Reagent | Target Functional Group | Detection Method | Reference |

|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence, UV | thermofisher.comlcms.czjafs.com.pl |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines | Fluorescence | thermofisher.comlcms.cz |

| Dansyl chloride (DNS-Cl) | Primary and secondary amines | Fluorescence | thermofisher.commdpi.com |

| Phenylisothiocyanate (PITC) | Primary amines | UV | actascientific.comthermofisher.com |

Spectrometric Methods for Structural Elucidation and Purity Assessment

Spectrometric methods are indispensable for confirming the chemical structure and assessing the purity of this compound. The primary techniques used are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. bachem.com

Mass Spectrometry (MS): MS provides information about the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). pages.devsavemyexams.com High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, which helps in confirming the elemental composition. The fragmentation pattern of the molecule in the mass spectrometer, often studied using tandem mass spectrometry (MS/MS), provides structural information that can be used to confirm the identity of the compound. pages.devpolypeptide.com For this compound, the molecular ion peak would correspond to the mass of the protonated L-Leucine-N-methylamide cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for the complete structural elucidation of molecules in solution. bachem.comresearchgate.net

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to each other. For this compound, specific signals would be expected for the protons in the isobutyl side chain of leucine, the α-proton, the amide protons, and the N-methyl group.

¹³C NMR (Carbon-13 NMR): Provides information about the different carbon atoms in the molecule. chemicalbook.com Each unique carbon atom gives a distinct signal, which helps in confirming the carbon skeleton of the compound. chemicalbook.com

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment. researchgate.net

Purity assessment can also be performed using NMR by identifying signals corresponding to impurities. Furthermore, the optical purity of amino acid derivatives can be determined using chiral chromatography coupled with mass spectrometry or by using chiral derivatizing agents followed by chromatographic or spectroscopic analysis. cat-online.comdigitellinc.com

Table 3: Expected Spectroscopic Data for L-Leucine Derivatives

| Technique | Observation | Significance | Reference |

|---|---|---|---|

| Mass Spectrometry (ESI-MS) | Molecular ion peak (M+H)⁺ | Confirms molecular weight | pages.dev |

| ¹H NMR | Characteristic chemical shifts and coupling constants for protons on the leucine backbone and N-methyl group | Confirms proton framework and stereochemistry |

| ¹³C NMR | Distinct signals for carbonyl, α-carbon, side-chain carbons, and N-methyl carbon | Confirms carbon skeleton | chemicalbook.com |

Isotope Labeling Techniques for Metabolic and Mechanistic Tracing

Isotope labeling involves replacing one or more atoms in a molecule with their stable (non-radioactive) or radioactive isotopes. metwarebio.com This technique is invaluable for tracing the metabolic fate of this compound and for elucidating reaction mechanisms. nih.govd-nb.info Stable isotopes such as ²H (deuterium), ¹³C, and ¹⁵N are commonly used. chempep.com

Metabolic Tracing: By introducing a labeled version of this compound into a biological system (e.g., cell culture), its journey through various metabolic pathways can be tracked. nih.govpnas.org Mass spectrometry is the primary analytical tool for these studies. The mass shift introduced by the isotope allows for the differentiation between the labeled compound and its unlabeled counterparts. metwarebio.com This approach, often referred to as stable isotope tracing, can identify downstream metabolites and quantify metabolic fluxes. nih.govpnas.org For example, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for quantitative proteomics where cells are cultured in media containing "heavy" or "light" amino acids to differentiate protein populations. thermofisher.comnih.gov

Mechanistic Studies: Isotope labeling is also a powerful tool for studying the mechanisms of enzymatic reactions. nih.govd-nb.info By observing how the isotopic label is distributed in the products of a reaction, the bond-breaking and bond-forming steps of the catalytic mechanism can be inferred. Kinetic Isotope Effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, provide detailed information about the transition state of a reaction. d-nb.info For instance, ¹⁵N-labeling in leucine has been used to monitor the fidelity of protein expression and to identify scrambling of the label to other amino acids. nih.gov

The synthesis of isotopically labeled compounds can be achieved through chemical synthesis using labeled precursors or through biological methods where microorganisms are grown on labeled substrates. d-nb.infochempep.comsilantes.com

Table 4: Common Stable Isotopes Used in Labeling Studies

| Isotope | Natural Abundance (%) | Application | Reference |

|---|---|---|---|

| ¹³C | ~1.1 | Tracing carbon backbones in metabolic pathways | chempep.compnas.org |

| ¹⁵N | ~0.4 | Tracing nitrogen flow, protein synthesis | chempep.comnih.gov |

| ²H (Deuterium) | ~0.02 | Probing reaction mechanisms (KIE), tracing metabolic pathways | metwarebio.comchempep.com |

Future Research Directions

Elucidation of Novel Biological Targets and Undiscovered Mechanisms of Action

A primary future objective is to systematically screen H-L-Leu-NHMe*HCl and its derivatives to identify novel biological targets. The N-methylation of the C-terminal amide is known to increase metabolic stability and membrane permeability, properties that make it a candidate for interacting with intracellular targets that may be inaccessible to standard peptides.

Future investigations should focus on:

Enzyme Inhibition Assays: Screening against broad panels of enzymes, particularly proteases, kinases, and peptidases, where the modified peptide bond could confer inhibitory specificity. The N-methyl group can act as a steric shield, preventing enzymatic cleavage while allowing the core structure to interact with active sites.

Receptor Binding Studies: Evaluating the compound's ability to act as an agonist or antagonist at various receptors, including G-protein coupled receptors (GPCRs) and ion channels. Simple dipeptides can sometimes modulate receptor activity, and N-methylation can enhance these interactions.

Protein-Protein Interaction (PPI) Disruption: Investigating the potential for analogues to disrupt PPIs. Many PPIs are mediated by short peptide motifs, and a stable dipeptide mimic could serve as a core scaffold for developing potent inhibitors. For instance, the leucine (B10760876) residue is a key component of many hydrophobic interaction domains.

Antimicrobial Activity: Testing against a range of bacterial and fungal strains. The increased lipophilicity from the N-methyl group could facilitate disruption of microbial cell membranes, a mechanism of action for some antimicrobial peptides.

Development of Advanced Computational Models for Predictive Design

Computational chemistry offers powerful tools to accelerate the exploration of this compound's potential. Future work should involve creating sophisticated computational models to predict the behavior and properties of its analogues before their synthesis.

Key areas for development include:

Conformational Analysis: Employing quantum chemistry methods, such as Density Functional Theory (DFT), to accurately model the conformational landscape of the dipeptide. acs.org Understanding the preferred conformations is crucial for designing molecules that fit into specific biological binding pockets.

Molecular Docking and Dynamics: Using molecular docking simulations to predict how analogues of this compound might bind to the active sites of various protein targets. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these predicted binding modes and estimate binding free energies.

Quantitative Structure-Activity Relationship (QSAR) Models: Once initial biological data is generated, QSAR models can be developed to correlate specific structural modifications with changes in biological activity. This allows for the predictive design of more potent compounds.

Pharmacokinetic Prediction: Developing models to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The N-methyl group is known to affect these properties, and predictive models can help in designing derivatives with improved drug-like characteristics. researchgate.net

Table 1: Computational Methods for Dipeptide Analysis

| Computational Method | Application in this compound Research | Potential Outcome |

|---|---|---|

| Quantum Mechanics (QM) | Calculating accurate charge distributions and conformational energies. | Understanding intrinsic molecular properties and preferred shapes. |

| Molecular Dynamics (MD) | Simulating the molecule's movement and interactions in a biological environment (e.g., water, lipid bilayer). | Assessing conformational stability and interactions with target molecules over time. |

| Molecular Docking | Predicting the binding orientation of analogues within a protein's active site. | Identifying potential biological targets and guiding lead optimization. |

| QSAR | Correlating chemical structure modifications with biological activity. | Creating predictive models to design more potent and specific compounds. |

Integration with Systems Biology and Omics Approaches

To understand the broader biological impact of this compound derivatives, future research should integrate chemical studies with systems-level biological analyses. Omics technologies can provide a comprehensive view of the cellular response to treatment with these compounds.

Future research strategies include:

Proteomics: Using mass spectrometry-based proteomics to identify changes in protein expression in cells treated with this compound analogues. This can reveal unexpected biological targets and affected cellular pathways.

Transcriptomics: Employing RNA-sequencing to analyze how these compounds alter gene expression. This can provide clues about the mechanism of action and potential off-target effects. nih.gov

Metabolomics: Analyzing the cellular metabolome to see how the compound perturbs metabolic pathways. This is particularly relevant given that leucine is an essential amino acid with roles in metabolism.

Chemo-proteomics: Using affinity-based probes derived from the this compound scaffold to directly "pull down" interacting proteins from cell lysates, thus identifying direct binding partners.

Exploration of New Synthetic Methodologies for Complex Analogues

The development of novel and efficient synthetic methods is crucial for creating a diverse library of this compound analogues for biological screening. While the core structure is simple, generating complex derivatives requires advanced chemical strategies.

Areas for synthetic exploration are:

Solid-Phase Peptide Synthesis (SPPS): Optimizing SPPS protocols for the efficient incorporation of N-methylated amino acids. rsc.org This would enable the rapid synthesis of longer peptides containing the H-L-Leu-NHMe motif.

Novel Coupling Reagents: Investigating new coupling reagents that can efficiently form peptide bonds with sterically hindered N-methylated amines, minimizing racemization and side reactions. nagoya-u.ac.jp

Late-Stage Functionalization: Developing methods for modifying the dipeptide scaffold after its initial synthesis (late-stage functionalization). This would allow for the rapid creation of diverse analogues from a common intermediate.

Flow Chemistry: Utilizing micro-flow reactors for peptide synthesis, which can offer better control over reaction conditions, reduce reaction times, and improve yields, especially for challenging couplings involving N-methylated residues. nagoya-u.ac.jp

Design of Next-Generation Peptidomimetics with Enhanced Specificity and Potency

The ultimate goal is to use this compound as a scaffold for designing next-generation peptidomimetics with superior therapeutic properties. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved stability and bioavailability. longdom.org

Future design strategies should focus on:

Conformational Constraint: Introducing conformational constraints, such as cyclization or the incorporation of rigid building blocks, to lock the molecule into its bioactive conformation. rsc.orgnih.gov This can significantly increase binding affinity and selectivity.

Peptide Bond Isosteres: Replacing the peptide bond with non-hydrolyzable mimics, such as chloroalkene dipeptide isosteres, to further enhance resistance to enzymatic degradation. nih.gov

Side-Chain Modifications: Systematically modifying the leucine side chain to explore interactions with different sub-pockets of a target protein. This can be used to fine-tune potency and selectivity.

N-Alkylation Scanning: Beyond the existing N-methyl group, systematically replacing the amide N-H with various other alkyl groups to probe steric and electronic effects on binding and permeability. nih.gov The incorporation of N-alkyl groups can lead to peptidomimetics with improved properties. nih.gov

Q & A

What synthetic methodologies are most effective for producing H-L-Leu-NHMe·HCl, and how can reaction parameters be systematically optimized?

Level: Basic

Answer: Solid-phase peptide synthesis (SPPS) is the primary method, with critical parameters including coupling reagent selection (e.g., HBTU/HOBt), solvent purity, and temperature control during deprotection steps. Yield optimization requires iterative testing of resin loading capacities and real-time monitoring through Kaiser tests. For hydrochloride salt formation, stoichiometric HCl gas titration in anhydrous diethyl ether ensures precise protonation .

What advanced analytical techniques are required to confirm the structural integrity of H-L-Leu-NHMe·HCl, particularly when spectral data shows inconsistencies?

Level: Advanced

Answer: Combine 2D NMR (HSQC, HMBC) with high-resolution mass spectrometry to resolve stereochemical ambiguities. For conflicting proton environments, variable temperature NMR (VT-NMR) can differentiate between conformational isomers. Cross-validate using X-ray crystallography when crystalline derivatives are obtainable .

How should researchers design experiments to assess the compound's stability under various storage conditions?

Level: Basic

Answer: Implement accelerated stability studies using factorial designs that vary temperature (±20°C from standard), humidity (30–80% RH), and light exposure. Quantify degradation products monthly via HPLC-UV with photodiode array detection, using peak purity indices ≥980 as stability thresholds. Lyophilized samples typically exhibit superior stability compared to solution forms .

What statistical frameworks are appropriate for analyzing dose-response relationships in H-L-Leu-NHMe·HCl bioactivity studies?

Level: Advanced

Answer: Apply nonlinear regression models (four-parameter logistic curve fitting) with bootstrap resampling (n=2000 iterations) to account for heteroscedasticity. Use Akaike information criterion to select between competing mechanistic models of action. For EC50 comparisons, employ ANOVA with Tukey’s post hoc test (α=0.01) .

How can potentiometric titration with derivative endpoint detection improve purity assessment of H-L-Leu-NHMe·HCl hydrochloride salts?

Level: Advanced

Answer: Employ second-derivative analysis (d²pH/dV² = 0) to precisely identify endpoints obscured by buffering effects. Calibrate the system with NIST-traceable HCl standards, maintaining ionic strength constant (±5%) through KCl background electrolyte. This method resolves overlapping equivalence points in mixtures, achieving ±0.3% accuracy in HCl quantification .

What strategies effectively resolve contradictions between theoretical and observed mass spectrometry fragmentation patterns?

Level: Advanced

Answer: Perform collision-induced dissociation (CID) at multiple energy levels (10–35 eV) to map fragmentation pathways. Validate through tandem MS/MS comparisons with deuterated analogs, particularly analyzing amine-protection-related cleavage patterns. Use computational tools like Mass Frontier to simulate and match fragmentation trees .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.